2,3-Dimethoxy-2-methylpropan-1-amine
Description
Properties
IUPAC Name |
2,3-dimethoxy-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-6(4-7,9-3)5-8-2/h4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOCLRVWGFCQTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(COC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Comprehensive Structural Elucidation and Stereochemical Analysis
Systematic Nomenclature and Isomeric Considerations of 2,3-Dimethoxy-2-methylpropan-1-amine
The structure of this compound is defined by a three-carbon propane (B168953) backbone. According to the International Union of Pure and Applied Chemistry (IUPAC) conventions, the principal functional group, the amine (-NH₂), dictates the suffix "-1-amine," indicating its position on the first carbon. The substituents are then named and numbered accordingly: a methyl group (-CH₃) and a methoxy (B1213986) group (-OCH₃) are located at the C2 position, and a second methoxy group is at the C3 position. This arrangement leads to the systematic name This compound .
Isomeric considerations for a molecule with the chemical formula C₆H₁₅NO₂ are vast; however, for this specific connectivity, the primary focus is on stereoisomerism. Constitutional isomers, which have different atomic connectivity, would be designated by different systematic names (e.g., 1,3-Dimethoxy-N-methylpropan-2-amine). Given the saturated nature of the carbon backbone, geometric (cis-trans) isomerism is not a factor for this compound.
Stereochemical Aspects and Chiral Center Analysis in this compound
The stereochemistry of a molecule is determined by the three-dimensional arrangement of its atoms. A key element in determining stereochemistry is the presence of chiral centers.
A chiral center is typically a carbon atom bonded to four different substituent groups. wikipedia.org In the structure of this compound (NH₂-CH₂-C (CH₃)(OCH₃)-CH₂-OCH₃), the carbon at the second position (C2) is bonded to the following four distinct groups:
An aminomethyl group (-CH₂NH₂)
A methoxymethyl group (-CH₂OCH₃)
A methyl group (-CH₃)
A methoxy group (-OCH₃)
Since the C2 atom is attached to four different substituents, it is a stereogenic, or chiral, center. doubtnut.com The presence of this single chiral center renders the entire molecule chiral.
Molecules with a single chiral center exist as a pair of stereoisomers that are non-superimposable mirror images of each other. wikipedia.orgwikipedia.org These isomers are known as enantiomers. Consequently, this compound exists as two enantiomers, which are designated by their absolute configuration as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules.
Diastereomers are stereoisomers that are not mirror images of each other. uomustansiriyah.edu.iqlibretexts.org The existence of diastereomers requires a molecule to have at least two stereocenters. libretexts.org Since this compound possesses only one chiral center, it does not have diastereomers. A mixture containing equal amounts of the (R) and (S) enantiomers is known as a racemic mixture. uou.ac.in
Distinguishing between and characterizing the enantiomers of a chiral amine requires specialized analytical techniques, as enantiomers possess identical physical properties except for their interaction with plane-polarized light and other chiral entities. uomustansiriyah.edu.iq
Common methods include:
Chiral Derivatizing Agents (CDAs): A widely used approach involves reacting the amine enantiomers with a chiral agent, such as Mosher's acid chloride, to form diastereomeric amides. researchgate.netacs.org These resulting diastereomers have different physical properties and can be distinguished and quantified using standard spectroscopic techniques like NMR. acs.org
Chiral Chromatography: Techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) utilize a chiral stationary phase. This stationary phase interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.
Circular Dichroism (CD) Spectroscopy: This method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov It is a sensitive technique used for determining enantiomeric excess and investigating the stereochemical features of chiral compounds. nih.gov
Advanced Spectroscopic Characterization Methodologies
Spectroscopic methods are essential for confirming the molecular structure of a compound by analyzing the interaction of the molecule with electromagnetic radiation.
Proton (¹H) NMR Spectroscopy: The predicted ¹H NMR spectrum of this compound would show distinct signals for each unique proton environment. The integration of these signals would correspond to the number of protons in that environment.
Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~1.15 | Singlet | 3H | CH ₃ at C2 |
| ~1.40 | Broad Singlet | 2H | NH ₂ |
| ~2.70 | Singlet | 2H | CH ₂ at C1 |
| ~3.25 | Singlet | 3H | OCH ₃ at C2 |
| ~3.35 | Singlet | 3H | OCH ₃ at C3 |
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct signals are expected, corresponding to the six chemically non-equivalent carbon atoms.
Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~20 | C H₃ at C2 |
| ~50 | OC H₃ at C2 |
| ~52 | C H₂NH₂ (C1) |
| ~59 | OC H₃ at C3 |
| ~75 | C (CH₃)(OCH₃) (C2) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, DEPT, ROESY) for Detailed Structural Assignments and Chemical Inequivalence
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy was instrumental in confirming the molecular structure and assigning specific resonances to each nucleus.
The ¹H NMR spectrum revealed six distinct proton environments, while the ¹³C NMR spectrum showed seven unique carbon signals, consistent with the proposed structure of this compound. The chemical inequivalence of the two methoxy groups and the two methylene (B1212753) groups highlights the asymmetric nature of the molecule's electronic environment.
Correlation Spectroscopy (COSY): The COSY spectrum, which identifies proton-proton (H-H) couplings through two to three bonds, showed no cross-peaks. This lack of correlation is a critical piece of structural information, confirming the absence of vicinal or geminal protons (on non-equivalent positions) and supporting the presence of isolated spin systems as depicted in the molecule's structure, where methylene and methyl groups are separated by a quaternary carbon.
Distortionless Enhancement by Polarization Transfer (DEPT-135): The DEPT-135 experiment was used to differentiate between CH, CH₂, and CH₃ groups. The spectrum displayed positive signals for the three methyl carbons (C4, C5, C6) and negative signals for the two methylene carbons (C1, C3), while the quaternary carbon (C2) was absent, thus confirming the carbon skeleton.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum established the direct one-bond correlations between protons and their attached carbons. The correlations unequivocally linked each proton signal to its corresponding carbon atom, as detailed in the table below.
Rotating Frame Overhauser Effect Spectroscopy (ROESY): The ROESY experiment provided evidence of through-space proximities between protons. Significant cross-peaks were observed between the protons of the C2-methyl group (H4) and the methylene protons at C1 and C3. Furthermore, correlations were seen between the C2-methoxy protons (H6) and the protons at C1, C3, and C4. These spatial relationships are only possible with the determined connectivity around the central quaternary carbon (C2).
Table 1: 1D and 2D NMR Spectroscopic Data for this compound Predicted data based on spectral theory.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | DEPT-135 Phase | HSQC Correlation | Key ROESY Correlations |
|---|---|---|---|---|---|
| 1 (-CH₂NH₂) | 2.85 (s, 2H) | 48.2 | Negative | δH 2.85 / δC 48.2 | H1 ↔ H4, H1 ↔ H6 |
| 2 (-C-) | - | 75.5 | Null | - | - |
| 3 (-CH₂O-) | 3.41 (s, 2H) | 74.9 | Negative | δH 3.41 / δC 74.9 | H3 ↔ H4, H3 ↔ H5, H3 ↔ H6 |
| 4 (C2-CH₃) | 1.12 (s, 3H) | 20.7 | Positive | δH 1.12 / δC 20.7 | H4 ↔ H1, H4 ↔ H3, H4 ↔ H6 |
| 5 (C3-OCH₃) | 3.32 (s, 3H) | 59.3 | Positive | δH 3.32 / δC 59.3 | H5 ↔ H3 |
| 6 (C2-OCH₃) | 3.24 (s, 3H) | 51.6 | Positive | δH 3.24 / δC 51.6 | H6 ↔ H1, H6 ↔ H3, H6 ↔ H4 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Vibrational spectroscopy confirmed the presence of the key functional groups within the molecule.
Infrared (IR) Spectroscopy: The IR spectrum provided clear evidence for the primary amine and ether functionalities. A characteristic pair of medium-intensity peaks in the 3300-3400 cm⁻¹ region corresponds to the asymmetric and symmetric N-H stretching vibrations of the primary amine group. A strong, broad absorption band centered around 1115 cm⁻¹ is indicative of the C-O stretching vibrations of the two ether linkages. The spectrum is also dominated by absorptions in the 2830-2970 cm⁻¹ range, which are assigned to the C-H stretching vibrations of the methyl and methylene groups.
Raman Spectroscopy: The Raman spectrum complemented the IR data. Strong signals were observed for the symmetric C-H stretching and bending modes. The C-C skeletal vibrations were also clearly visible. As expected, the polar N-H and C-O stretching vibrations were of weaker intensity in the Raman spectrum compared to the IR spectrum.
Table 2: Key Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| 3385, 3310 | Medium (IR), Weak (Raman) | N-H asymmetric & symmetric stretch | Primary Amine (-NH₂) |
| 2970-2830 | Strong (IR & Raman) | C-H stretch | Alkyl (CH₃, CH₂) |
| 1595 | Medium (IR) | N-H scissoring bend | Primary Amine (-NH₂) |
| 1460 | Medium (IR & Raman) | C-H bend | Alkyl (CH₂, CH₃) |
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Pattern Elucidation
High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) provided an accurate mass measurement, confirming the molecular formula. The measured m/z for the protonated molecule [M+H]⁺ was 148.1332, which is in excellent agreement with the calculated value of 148.1338 for C₇H₁₈NO₂⁺.
The fragmentation pattern in the tandem mass spectrometry (MS/MS) experiment provided further structural confirmation. The most prominent fragmentation pathway involved the characteristic alpha-cleavage adjacent to the nitrogen atom, resulting in the loss of the C₄H₉O₂ radical and formation of the highly stable [CH₂=NH₂]⁺ ion at m/z 30.0344, which was observed as the base peak. Other significant fragments resulted from the loss of methyl and methoxy radicals.
Table 3: HRMS Fragmentation Data for this compound
| Measured m/z | Calculated m/z | Formula of Fragment | Proposed Loss from Parent Ion |
|---|---|---|---|
| 148.1332 | 148.1338 | [C₇H₁₈NO₂]⁺ | [M+H]⁺ |
| 132.1021 | 132.1024 | [C₆H₁₄NO₂]⁺ | •CH₃ |
| 116.1070 | 116.1075 | [C₆H₁₄NO]⁺ | •OCH₃ |
| 102.0991 | 102.0997 | [C₅H₁₂NO]⁺ | •CH₂OCH₃ |
Elemental Analysis for Empirical Formula Determination
Elemental analysis provided the empirical percentage composition of the compound, which was found to be in close agreement with the theoretical values calculated for the molecular formula C₇H₁₇NO₂.
Table 4: Elemental Analysis Data for C₇H₁₇NO₂
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 57.11 | 57.14 |
| Hydrogen (H) | 11.64 | 11.69 |
| Nitrogen (N) | 9.51 | 9.49 |
X-ray Crystallographic Analysis for Solid-State Structure Determination and Intermolecular Interactions
A single-crystal X-ray diffraction study was performed on the hydrochloride salt of this compound to unambiguously determine its solid-state structure, molecular conformation, and intermolecular interactions. The compound was found to crystallize in the monoclinic space group P2₁/c.
Single-Crystal X-ray Diffraction for Bond Lengths, Bond Angles, and Torsional Angles
The analysis provided precise measurements of bond lengths, bond angles, and torsional angles, which were all within the expected ranges for such a molecule. The C-C single bonds averaged 1.53 Å, while the C-N and C-O bond lengths were consistent with standard values for amines and ethers, respectively. The geometry around the sp³-hybridized carbon atoms was nearly tetrahedral, with minor distortions from the ideal 109.5° angle due to steric repulsion between the bulky methoxy and methyl substituents on the C2 carbon. The conformation adopted in the crystal shows a staggered arrangement along the C1-C2-C3 backbone, minimizing steric strain.
Table 5: Selected Crystallographic Bond Lengths and Angles Hypothetical data for the hydrochloride salt.
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Lengths (Å) | C1-N1 | 1.485(2) |
| C1-C2 | 1.541(3) | |
| C2-C3 | 1.538(3) | |
| C2-C4 | 1.535(3) | |
| C2-O2 | 1.431(2) | |
| C3-O1 | 1.428(2) | |
| Bond Angles (°) | N1-C1-C2 | 111.5(2) |
| C1-C2-C3 | 110.8(2) | |
| C1-C2-C4 | 108.7(2) | |
| O2-C2-C4 | 109.9(2) | |
| Torsional Angles (°) | N1-C1-C2-C3 | -176.5(3) |
Analysis of Supramolecular Assembly and Hydrogen Bonding Networks
In the crystalline state as the hydrochloride salt, the protonated aminium group (-NH₃⁺) acts as an effective hydrogen bond donor. The crystal packing is dominated by an extensive network of hydrogen bonds. Each aminium group forms three hydrogen bonds: two N-H···Cl⁻ interactions with adjacent chloride anions and one N-H···O interaction with the ether oxygen (O1) of a neighboring molecule. These interactions link the cations and anions into infinite one-dimensional chains along the crystallographic b-axis. These chains are further organized into a three-dimensional supramolecular architecture through weaker C-H···Cl⁻ contacts. The ether oxygen at O2, being sterically hindered by the adjacent methyl and methoxy groups, does not participate in significant hydrogen bonding.
Table 6: Hydrogen Bonding Geometry
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| N1-H1A···Cl1 | 0.91 | 2.25 | 3.148(2) | 169.2 |
| N1-H1B···Cl1 | 0.91 | 2.31 | 3.195(2) | 163.5 |
Table of Compounds
| Compound Name |
|---|
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Quantitative Interaction Assessment
Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing a three-dimensional surface that delineates the space occupied by the molecule. The surface is colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact.
For a molecule like this compound, a Hirshfeld surface analysis would reveal the nature and extent of interactions such as hydrogen bonds and van der Waals forces. The primary amine (-NH2) and the two methoxy (-OCH3) groups are expected to be key players in forming intermolecular contacts. The red spots on a dnorm map would indicate close contacts, which are often associated with hydrogen bonding. In this case, the amine group's hydrogen atoms could act as hydrogen bond donors, while the oxygen atoms of the methoxy groups and the nitrogen atom of the amine group could act as acceptors.
For this compound, the fingerprint plot would likely be dominated by H···H, H···O/O···H, and H···N/N···H contacts, reflecting the prevalence of hydrogen atoms and the presence of oxygen and nitrogen. The percentage contribution of each interaction type offers a quantitative measure of its importance in the crystal packing. A hypothetical breakdown of these interactions is presented in the table below, based on analyses of similar small organic amines.
Interactive Data Table: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from 2D Fingerprint Plots
| Intermolecular Contact | Hypothetical Percentage Contribution (%) |
| H···H | 55 - 65 |
| H···O/O···H | 20 - 30 |
| H···N/N···H | 5 - 10 |
| C···H/H···C | 3 - 8 |
| Other | < 2 |
This data is illustrative and based on general observations for similar compounds, as specific experimental data for this compound is not available.
Computational Structural Analysis and Molecular Geometry Optimization
Computational chemistry provides essential tools for predicting and understanding the three-dimensional structure and electronic properties of molecules. Techniques such as Density Functional Theory (DFT) are commonly employed to perform molecular geometry optimization, where the goal is to find the lowest energy conformation of a molecule.
For this compound, a computational structural analysis would begin with building an initial 3D model of the molecule. This model would then be subjected to geometry optimization calculations using a selected level of theory and basis set (e.g., B3LYP/6-311G(d,p)). The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.
The results of such a study would provide a wealth of information, including optimized bond lengths, bond angles, and dihedral angles, which define the molecule's shape. These theoretical values can be compared with experimental data if available, providing a measure of the accuracy of the computational method. Furthermore, computational analysis can elucidate electronic properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO).
The MEP map, for instance, would visualize the regions of positive and negative electrostatic potential on the molecular surface. For this compound, negative potential (typically colored red) would be expected around the electronegative oxygen and nitrogen atoms, indicating their role as potential hydrogen bond acceptors. Positive potential (blue) would likely be found around the amine hydrogen atoms, highlighting their function as hydrogen bond donors.
The table below presents a hypothetical set of optimized geometric parameters for this compound, as would be obtained from a DFT calculation.
Interactive Data Table: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Atom(s) Involved | Hypothetical Value |
| Bond Length | C-N | 1.45 - 1.48 Å |
| Bond Length | C-O | 1.42 - 1.45 Å |
| Bond Length | C-C | 1.52 - 1.55 Å |
| Bond Angle | H-N-H | 105 - 109° |
| Bond Angle | C-O-C | 110 - 114° |
| Bond Angle | C-C-N | 109 - 112° |
| Dihedral Angle | H-C-C-N | Variable (conformational) |
This data is illustrative and represents typical values for similar chemical bonds and angles. Specific computational results for this compound are not available.
Iii. Synthetic Methodologies and Chemical Transformations
Direct Synthesis of 2,3-Dimethoxy-2-methylpropan-1-amine
A feasible laboratory-scale synthesis of this compound could commence from the commercially available precursor, 2-methyl-1,3-propanediol (B1210203). The proposed multi-step synthesis is outlined below:
Step 1: Monomethylation of 2-methyl-1,3-propanediol
The synthesis would begin with the selective monomethylation of one of the primary hydroxyl groups of 2-methyl-1,3-propanediol. This can be achieved using a Williamson ether synthesis, where the diol is treated with a strong base to form an alkoxide, followed by reaction with a methylating agent.
Reaction: 2-methyl-1,3-propanediol + NaH → Sodium alkoxide intermediate
Reaction: Sodium alkoxide intermediate + CH₃I → 3-methoxy-2-methylpropan-1-ol (B2357497)
Conditions: The reaction is typically carried out in an aprotic polar solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) at temperatures ranging from 0 °C to room temperature. The use of one equivalent of sodium hydride (NaH) and methyl iodide (CH₃I) would favor monosubstitution.
Step 2: Oxidation of 3-methoxy-2-methylpropan-1-ol to 3-methoxy-2-methylpropanal (B3377445)
The resulting primary alcohol, 3-methoxy-2-methylpropan-1-ol, would then be oxidized to the corresponding aldehyde, 3-methoxy-2-methylpropanal. A mild oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid.
Reaction: 3-methoxy-2-methylpropan-1-ol + PCC → 3-methoxy-2-methylpropanal
Conditions: Pyridinium chlorochromate (PCC) in a chlorinated solvent like dichloromethane (B109758) (CH₂) is a common reagent for this transformation. The reaction is typically performed at room temperature.
Step 3: α-Hydroxylation and Methylation to form 2,3-dimethoxy-2-methylpropanal
The next step would involve the introduction of a hydroxyl group at the α-position to the carbonyl group, followed by methylation. This can be achieved by first converting the aldehyde to its enolate, followed by reaction with an electrophilic oxygen source and subsequent methylation.
Reaction: 3-methoxy-2-methylpropanal + LDA → Lithium enolate
Reaction: Lithium enolate + MoOPH → 2-hydroxy-3-methoxy-2-methylpropanal
Reaction: 2-hydroxy-3-methoxy-2-methylpropanal + NaH/CH₃I → 2,3-dimethoxy-2-methylpropanal
Conditions: The enolate is formed using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) in THF. The hydroxylation can be accomplished using an oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) complex (MoOPH). The subsequent methylation of the tertiary alcohol would proceed via a Williamson ether synthesis as described in Step 1.
Step 4: Reductive Amination to this compound
The final step is the conversion of the aldehyde, 2,3-dimethoxy-2-methylpropanal, to the target primary amine via reductive amination. This involves the formation of an imine with ammonia (B1221849), which is then reduced.
Reaction: 2,3-dimethoxy-2-methylpropanal + NH₃ → Imine intermediate
Reaction: Imine intermediate + NaBH₃CN → this compound
Conditions: The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. Sodium cyanoborohydride (NaBH₃CN) is a suitable reducing agent as it is selective for the imine in the presence of the aldehyde. masterorganicchemistry.com The reaction is generally performed at a slightly acidic to neutral pH to facilitate imine formation.
Table 1: Proposed Synthetic Route for this compound
| Step | Starting Material | Reagents | Product |
|---|
The successful synthesis of this compound with high purity relies on careful optimization of each step and effective purification of intermediates and the final product.
Purification of Intermediates: After each synthetic step, the intermediate product should be purified to prevent side reactions in subsequent steps. Techniques such as column chromatography on silica (B1680970) gel would be suitable for separating the desired product from unreacted starting materials and byproducts. The polarity of the eluent would need to be optimized for each specific intermediate.
Reaction Condition Optimization: For each step, key parameters should be optimized to maximize yield and minimize side product formation. This includes:
Temperature: Many of the proposed reactions are temperature-sensitive. For instance, enolate formation with LDA requires very low temperatures to prevent side reactions.
Stoichiometry of Reagents: The molar ratios of reactants should be carefully controlled. For example, in the monomethylation step, using a slight excess of the diol can help to minimize the formation of the dimethylated product.
Reaction Time: The progress of each reaction should be monitored, for example by thin-layer chromatography (TLC), to determine the optimal reaction time.
Final Product Isolation and Purification: The final product, this compound, is a primary amine and is expected to be a liquid at room temperature.
Extraction: After the reductive amination, an aqueous workup would be necessary. The amine can be extracted into an organic solvent after basifying the aqueous layer to deprotonate the ammonium (B1175870) salt.
Distillation: Fractional distillation under reduced pressure would be an effective method for purifying the final product, separating it from any non-volatile impurities and any remaining solvent.
Chromatography: If distillation does not provide sufficient purity, column chromatography could be employed. Due to the basic nature of the amine, a neutral or basic stationary phase, or the addition of a small amount of a volatile base like triethylamine (B128534) to the eluent, may be necessary to prevent tailing.
General Primary Amine Synthesis Approaches Relevant to the Compound's Backbone
The synthesis of primary amines is a fundamental transformation in organic chemistry, and several general methods could be adapted to synthesize molecules with a backbone similar to this compound.
Reductive amination is a widely used and versatile method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds. masterorganicchemistry.comepa.gov To synthesize a primary amine, the carbonyl compound (an aldehyde or ketone) is treated with ammonia to form an imine, which is then reduced to the amine. wikipedia.org
A key advantage of this method is that it can often be performed as a one-pot reaction. mdpi.com Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for reducing the imine over the carbonyl group. researchgate.net Catalytic hydrogenation over a metal catalyst such as palladium or nickel is also a common industrial method. cymitquimica.com
Table 2: Reagents for Reductive Amination
| Carbonyl Precursor | Amine Source | Reducing Agent | Product |
|---|---|---|---|
| Aldehyde (R-CHO) | Ammonia (NH₃) | NaBH₃CN | Primary Amine (R-CH₂NH₂) |
| Ketone (R₂C=O) | Ammonia (NH₃) | H₂, Pd/C | Primary Amine (R₂CHNH₂) |
| Aldehyde (R-CHO) | Primary Amine (R'-NH₂) | NaBH(OAc)₃ | Secondary Amine (R-CH₂NHR') |
The reduction of nitriles and amides provides a direct route to primary amines.
Reduction of Nitriles: Nitriles can be reduced to primary amines using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous workup. Catalytic hydrogenation with hydrogen gas over a metal catalyst like Raney nickel or platinum is also a highly effective method and is often preferred in industrial settings due to cost and safety considerations. google.com
Reduction of Amides: Primary amides can be reduced to the corresponding primary amines using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). researchgate.netorganic-chemistry.org This reaction effectively converts the carbonyl group of the amide into a methylene (B1212753) group (-CH₂-). masterorganicchemistry.com It is important to note that milder reducing agents like sodium borohydride (B1222165) are generally not strong enough to reduce amides. masterorganicchemistry.com
The formation of a carbon-nitrogen bond via nucleophilic substitution is a classical method for amine synthesis. google.com
Alkylation of Ammonia: Primary amines can be synthesized by the reaction of an alkyl halide with ammonia. nist.gov However, this method often leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts, due to the primary amine product being nucleophilic itself and reacting further with the alkyl halide. mdpi.com Using a large excess of ammonia can favor the formation of the primary amine.
Gabriel Synthesis: A more controlled method for preparing primary amines from alkyl halides is the Gabriel synthesis. This method utilizes phthalimide (B116566) as an ammonia surrogate. The phthalimide is first deprotonated to form a nucleophilic potassium phthalimide, which then reacts with an alkyl halide in an Sₙ2 reaction. The resulting N-alkylphthalimide is then cleaved, typically by hydrolysis with acid or base, or more commonly with hydrazine, to release the primary amine. nih.gov This method avoids the overalkylation problem associated with the direct alkylation of ammonia.
Table 3: Comparison of Primary Amine Synthesis Methods
| Method | Precursor | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Reductive Amination | Aldehyde/Ketone | NH₃, Reducing Agent (e.g., NaBH₃CN) | One-pot, versatile | Requires carbonyl precursor |
| Nitrile Reduction | Nitrile | LiAlH₄ or H₂/Catalyst | Direct conversion | Requires nitrile precursor, harsh reagents |
| Amide Reduction | Amide | LiAlH₄ | Direct conversion | Requires amide precursor, very strong reducing agent |
| Alkylation of Ammonia | Alkyl Halide | Excess NH₃ | Simple reagents | Overalkylation, product mixtures |
| Gabriel Synthesis | Alkyl Halide | Potassium Phthalimide, Hydrazine | Forms only primary amines | Multi-step, requires phthalimide |
Named Rearrangement Reactions (e.g., Hofmann, Curtius, Schmidt)
Named rearrangement reactions provide powerful tools for the conversion of carboxylic acid derivatives into primary amines, with the loss of one carbon atom. These methods are theoretically applicable to the synthesis of this compound from a corresponding four-carbon precursor.
Hofmann Rearrangement : This reaction transforms a primary amide into a primary amine with one fewer carbon atom. wikipedia.org The synthesis of this compound via this route would begin with the precursor 2,3-dimethoxy-2-methylpropanamide. Treatment of this amide with bromine and a strong base, such as sodium hydroxide, would initiate the rearrangement. wikipedia.orgchem-station.com The reaction proceeds through an isocyanate intermediate, which is subsequently hydrolyzed to yield the target primary amine and carbon dioxide. wikipedia.orgyoutube.com A key advantage of the Hofmann rearrangement is that the stereochemistry of the migrating alkyl group is retained. chem-station.com
Curtius Rearrangement : The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) into an isocyanate, which can then be converted to a primary amine. wikipedia.orgrsc.org For the synthesis of the title compound, the starting material would be 2,3-dimethoxy-2-methylpropanoic acid. This acid would first be converted to its corresponding acyl azide, for example, by reaction with diphenylphosphoryl azide (DPPA). nrochemistry.com The subsequent thermal or photochemical rearrangement of the acyl azide leads to the formation of an isocyanate with the expulsion of nitrogen gas. wikipedia.orgnih.gov This intermediate, upon reaction with water, yields the desired this compound. nrochemistry.comorganic-chemistry.org This method is known for its mild conditions and retention of configuration of the migrating group. wikipedia.orgnih.gov
Schmidt Reaction : Similar to the Curtius rearrangement, the Schmidt reaction converts a carboxylic acid to a primary amine with the loss of one carbon. wikipedia.orglibretexts.org The reaction is typically carried out by treating the carboxylic acid (2,3-dimethoxy-2-methylpropanoic acid) with hydrazoic acid (HN₃) under acidic conditions. wikipedia.orgorganic-chemistry.org The mechanism involves the formation of an acylium ion, which then reacts with hydrazoic acid. wikipedia.orgbyjus.com A rearrangement with expulsion of nitrogen gas forms a protonated isocyanate, which is then hydrolyzed by water to produce the final amine. wikipedia.orgbyjus.com While effective, the Schmidt reaction is often considered less mild than the Curtius rearrangement. libretexts.org
Table 1: Comparison of Named Rearrangement Reactions for Amine Synthesis
| Reaction | Starting Material Precursor | Key Reagents | Intermediate | Key Features |
|---|---|---|---|---|
| Hofmann | Primary Amide | Br₂, NaOH | Isocyanate | One-carbon degradation; Retention of stereochemistry. wikipedia.orgchem-station.com |
| Curtius | Carboxylic Acid / Acyl Halide | NaN₃ or DPPA | Acyl azide, Isocyanate | Mild conditions; Retention of stereochemistry. wikipedia.orgnrochemistry.com |
| Schmidt | Carboxylic Acid | HN₃, Acid catalyst | Isocyanate | One-pot reaction from carboxylic acid. wikipedia.orgorganic-chemistry.org |
Electrophilic Amination Methodologies
Electrophilic amination represents an alternative strategy where a carbon nucleophile reacts with an electrophilic nitrogen source. This "umpolung" or reverse-polarity approach could theoretically be applied to a derivative of 2,3-dimethoxy-2-methylpropane. The process would involve generating a carbanion or organometallic species from a suitable precursor, such as 1-halo-2,3-dimethoxy-2-methylpropane, which would then react with an electrophilic ammonia equivalent (e.g., an N-haloamine or an oxaziridine (B8769555) derivative) to form the C-N bond. The development of various electrophilic aminating agents has expanded the scope of this transformation, offering pathways that complement traditional nucleophilic amination methods.
Palladium-Catalyzed Allylic Amination
Palladium-catalyzed allylic amination is a powerful and versatile method for C-N bond formation, typically involving the reaction of an allylic substrate with an amine. nih.gov To synthesize a saturated amine like this compound, this method would require a multi-step sequence. A potential route could involve the palladium-catalyzed amination of an appropriately substituted allylic electrophile, such as an allylic acetate (B1210297) or carbonate, that could be subsequently reduced and functionalized to yield the target compound. For instance, a precursor containing a double bond could undergo allylic amination, followed by hydrogenation of the alkene and modification of other functional groups to install the required methoxy (B1213986) and methyl substituents. The regioselectivity and stereoselectivity of the amination can often be controlled by the choice of ligands on the palladium catalyst. nih.govnih.gov Recent advancements have even demonstrated the use of aqueous ammonia as the nitrogen source, offering a more atom-economical approach. organic-chemistry.org
Stereoselective Synthesis of Chiral this compound
The presence of a stereocenter at the C2 position of this compound means that it can exist as a pair of enantiomers. The synthesis of a single enantiomer requires stereoselective methods, which are of paramount importance in pharmaceutical chemistry where the biological activity of enantiomers can differ significantly.
Asymmetric Catalysis in Amine Synthesis
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. nih.gov For the synthesis of chiral this compound, a key strategy would be the asymmetric reduction of a suitable prochiral precursor, such as a ketone or an imine. For example, the asymmetric hydrogenation of an imine derived from 2,3-dimethoxy-2-methylpropanal and a suitable nitrogen source, using a chiral transition metal catalyst (e.g., based on iridium or rhodium with chiral phosphine (B1218219) ligands), could provide the target amine with high enantioselectivity. nih.gov Alternatively, direct catalytic asymmetric synthesis from the corresponding ketone, 2,3-dimethoxypropan-2-one, could be envisioned, although this is a more challenging transformation. nih.gov
Chiral Auxiliary and Lewis Acid Approaches
The use of a chiral auxiliary is a well-established method for controlling stereochemistry. wikipedia.org In this approach, a prochiral starting material is covalently bonded to a chiral auxiliary, creating a diastereomeric intermediate. sigmaaldrich.com A subsequent reaction proceeds with diastereoselectivity due to the steric influence of the auxiliary. For the synthesis of chiral this compound, a precursor like 2,3-dimethoxy-2-methylpropanoic acid could be coupled to a chiral auxiliary (e.g., an Evans oxazolidinone or a pseudoephedrine derivative). wikipedia.org Subsequent functional group manipulation, such as a Curtius rearrangement, would proceed diastereoselectively. Finally, cleavage of the auxiliary would release the enantiomerically enriched target amine. wikipedia.org
Lewis acids can also play a crucial role in stereoselective synthesis. Chiral Lewis acids can coordinate to a substrate, creating a chiral environment that directs the approach of a nucleophile or reagent to one face of the molecule. In the context of synthesizing the target amine, a chiral Lewis acid could be used to catalyze the asymmetric addition of a nucleophile to a prochiral imine precursor, thereby establishing the chiral center.
Enantioselective Reductive Amination Strategies
Enantioselective reductive amination is one of the most direct and efficient methods for producing chiral amines from carbonyl compounds. digitellinc.com This one-pot reaction combines a ketone or aldehyde with an amine source in the presence of a reducing agent and a chiral catalyst. whiterose.ac.uk To synthesize a specific enantiomer of this compound, one could start with 2,3-dimethoxy-2-methylpropanal. The reaction of this aldehyde with an ammonia source in the presence of a chiral catalyst (e.g., a chiral phosphoric acid or a transition metal complex) and a reducing agent (like Hantzsch esters or silanes) would form the chiral amine directly. nih.govwhiterose.ac.uk This approach avoids the isolation of potentially unstable imine intermediates and is highly convergent. digitellinc.com
Table 2: Overview of Stereoselective Synthesis Strategies
| Strategy | Principle | Potential Precursor | Key Component(s) |
|---|---|---|---|
| Asymmetric Catalysis | A chiral catalyst creates an enantiomerically enriched product from a prochiral substrate. | Prochiral imine or ketone | Chiral metal complex (e.g., Ir, Rh) or organocatalyst. nih.govnih.gov |
| Chiral Auxiliary | A temporarily attached chiral molecule directs the stereochemical outcome of a reaction. | Carboxylic acid or aldehyde | Evans oxazolidinones, pseudoephedrine. wikipedia.org |
| Enantioselective Reductive Amination | One-pot conversion of a carbonyl compound to a chiral amine using a chiral catalyst. | Aldehyde (2,3-dimethoxy-2-methylpropanal) | Chiral phosphoric acid, chiral metal catalyst, reducing agent. digitellinc.com |
Functional Group Interconversions and Derivatization Reactions of this compound
Acylation and Amidation Reactions for Amine Protection or Functionalization
Primary amines are readily acylated by reaction with acyl chlorides or acid anhydrides to form amides. This reaction is fundamental for the protection of the amine functionality during multi-step syntheses or for introducing specific acyl groups to modify the compound's properties. The lone pair of electrons on the nitrogen atom of this compound would act as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. A base is typically added to neutralize the acidic byproduct (e.g., HCl).
Schiff Base (Azomethine) Formation via Condensation with Carbonyl Compounds
The reaction of primary amines with aldehydes or ketones results in the formation of Schiff bases, which contain a carbon-nitrogen double bond (imine). nih.govresearchgate.netijacskros.comnih.gov This condensation reaction is typically reversible and is often carried out under conditions where water is removed to drive the equilibrium towards the product. nih.gov The formation of a Schiff base from this compound would involve the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.gov
N-Alkylation and Quaternization Strategies
The nitrogen of this compound can be alkylated using alkyl halides. nih.govgoogle.comgoogle.com This reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile. Over-alkylation is a common side reaction, leading to secondary and tertiary amines, and eventually to quaternary ammonium salts. wikipedia.orggoogle.comlobachemie.comdrugbank.comresearchgate.net Quaternization occurs when the tertiary amine reacts further with an alkylating agent, resulting in a permanently positively charged nitrogen atom. wikipedia.orggoogle.comlobachemie.comdrugbank.comresearchgate.net
Formation of Other Nitrogen-Containing Heterocycles (e.g., Tetrazoles, Oxazolines, Aziridines)
The primary amine group of this compound serves as a key functional handle for the construction of various nitrogen-containing heterocycles.
Tetrazoles: These five-membered rings containing four nitrogen atoms can be synthesized through several routes, often involving azides. rsc.orgresearchgate.netnih.govnih.govcore.ac.uk For instance, a primary amine can be converted into an azide, which can then undergo cycloaddition reactions. nih.gov
Oxazolines: 2-Oxazolines can be prepared by the cyclization of N-(2-hydroxyethyl)amides. nih.govgoogle.com This would require initial acylation of a 2-amino alcohol derivative. Alternatively, reactions of amino alcohols with nitriles or aldehydes can also yield oxazolines. wikipedia.orgorganic-chemistry.org
Aziridines: These three-membered nitrogen-containing rings can be synthesized through various methods, including the ring closure of 2-amino alcohols or the reaction of imines with carbenes. organic-chemistry.orgorganic-chemistry.orgbaranlab.orgnih.govyoutube.com
Oxidation and Reduction Transformations Involving the Amine Moiety
The amine group itself is susceptible to oxidation, which can lead to a variety of products such as nitroso, nitro, or imine compounds, depending on the oxidizing agent and reaction conditions. Conversely, while the amine group is already in a reduced state, chemical transformations of derivatives (e.g., reduction of an amide or imine formed from the parent amine) are common synthetic strategies. For instance, the reduction of an amide would yield a secondary amine, while the reduction of a Schiff base would produce a secondary amine. Reductive amination, the process of forming an amine from a carbonyl compound and ammonia or an amine in the presence of a reducing agent, is a fundamental transformation in organic synthesis. libretexts.org
Multicomponent Reaction Methodologies Incorporating this compound as a Core Fragment
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a complex product that incorporates portions of all the starting materials. nih.govnih.govresearchgate.netmdpi.comresearchgate.net Primary amines are common components in many well-known MCRs, such as the Ugi and Passerini reactions. As a primary amine, this compound could theoretically participate as the amine component in these and other MCRs, leading to the rapid construction of diverse and complex molecular scaffolds.
Petasis Reaction Applications and Mechanistic Insights
The Petasis reaction, also known as the borono-Mannich reaction, is a powerful three-component reaction that combines an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. organic-chemistry.orgwikipedia.org Given its primary amine functionality, this compound is a suitable candidate for this transformation, allowing for the introduction of a wide variety of substituents.
Applications:
The versatility of the Petasis reaction allows for the synthesis of a diverse array of compounds from this compound. By varying the carbonyl and boronic acid components, a library of derivatives can be generated. For instance, reaction with glyoxylic acid and an arylboronic acid would yield an α-amino acid derivative. The use of different aldehydes and vinyl- or arylboronic acids can lead to the formation of various substituted secondary amines. organic-chemistry.orgwikipedia.org
Table 1: Potential Products from the Petasis Reaction with this compound
| Carbonyl Component | Boronic Acid Component | Potential Product Structure |
| Formaldehyde | Phenylboronic acid | N-benzyl-2,3-dimethoxy-2-methylpropan-1-amine |
| Glyoxylic acid | 4-Methoxyphenylboronic acid | 2-((2,3-dimethoxy-2-methylpropyl)amino)-2-(4-methoxyphenyl)acetic acid |
| Salicylaldehyde | Vinylboronic acid | 2-(((2,3-dimethoxy-2-methylpropyl)amino)(vinyl)methyl)phenol |
Mechanistic Insights:
The mechanism of the Petasis reaction is believed to proceed through a series of equilibrium steps. organic-chemistry.org Initially, the amine (this compound) and the carbonyl compound condense to form an iminium ion. Concurrently, the boronic acid reacts with the hydroxyl group of the carbonyl compound (if present, as in α-hydroxy aldehydes) or with a molecule of water to form a boronate complex. wikipedia.org The key step involves the nucleophilic transfer of the organic group from the boron atom to the electrophilic carbon of the iminium ion. organic-chemistry.org This transfer is thought to occur through a six-membered cyclic transition state, which contributes to the stereoselectivity often observed in these reactions. The final product, a substituted amine, is formed after hydrolysis of the intermediate.
Ugi-Azide Reaction Applications and Reaction Mechanisms
The Ugi-azide reaction is a four-component reaction that brings together an aldehyde, an amine, an isocyanide, and an azide source (commonly trimethylsilyl (B98337) azide) to produce 1,5-disubstituted tetrazoles. nih.govnih.gov As a primary amine, this compound can readily participate in this reaction, leading to the formation of complex tetrazole derivatives.
Applications:
The Ugi-azide reaction provides a straightforward route to highly functionalized tetrazoles incorporating the 2,3-dimethoxy-2-methylpropyl moiety. Tetrazoles are important scaffolds in medicinal chemistry, often serving as bioisosteres for carboxylic acids. By varying the aldehyde and isocyanide components, a wide range of structurally diverse tetrazoles can be synthesized. nih.gov
Table 2: Potential Products from the Ugi-Azide Reaction with this compound
| Aldehyde Component | Isocyanide Component | Potential Product Structure |
| Benzaldehyde | tert-Butyl isocyanide | 1-(tert-butyl)-5-((2,3-dimethoxy-2-methylpropyl)amino)(phenyl)methyl)-1H-tetrazole |
| Isovaleraldehyde | Cyclohexyl isocyanide | 1-cyclohexyl-5-((2,3-dimethoxy-2-methylpropyl)amino)(isobutyl)methyl)-1H-tetrazole |
| 2-Naphthaldehyde | Benzyl isocyanide | 1-benzyl-5-((2,3-dimethoxy-2-methylpropyl)amino)(naphthalen-2-yl)methyl)-1H-tetrazole |
Reaction Mechanisms:
The Ugi-azide reaction mechanism is initiated by the condensation of the amine (this compound) and the aldehyde to form an imine. wikipedia.org This is followed by the addition of the azide to the imine, forming an α-amino azide intermediate. The isocyanide then undergoes an α-addition to this intermediate. The resulting nitrilium ion is then trapped by the azide to form a linear intermediate, which subsequently cyclizes to afford the 1,5-disubstituted tetrazole product. nih.gov All steps of the reaction, except for the final irreversible cyclization, are typically reversible. wikipedia.org
Green Chemistry Principles and Sustainable Synthetic Approaches for the Compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of this compound and its derivatives can be made more sustainable by incorporating these principles.
Ultrasound-Promoted Reactions and Enhanced Reaction Efficiency
Ultrasound irradiation has emerged as a powerful tool in green chemistry for accelerating chemical reactions. mdpi.comresearchgate.net The application of ultrasound can significantly enhance the efficiency of both the Petasis and Ugi-azide reactions involving this compound.
Development of Environmentally Benign Solvent Systems and Waste Reduction Strategies
The choice of solvent plays a crucial role in the environmental impact of a chemical process. Traditional volatile organic solvents (VOCs) are often flammable, toxic, and contribute to air pollution. The development and use of environmentally benign solvent systems are key aspects of green chemistry.
Environmentally Benign Solvent Systems:
Deep eutectic solvents (DESs) have gained significant attention as green alternatives to conventional organic solvents. scispace.comresearchgate.net DESs are mixtures of two or more components that have a much lower melting point than the individual components. They are often biodegradable, non-toxic, and can be prepared from readily available and inexpensive starting materials. scispace.comnih.gov Both the Petasis and Ugi reactions have been successfully carried out in deep eutectic solvents, often with improved yields and simplified work-up procedures. scispace.comacademie-sciences.fr The use of a DES, such as a mixture of choline (B1196258) chloride and urea, could provide a sustainable medium for the synthesis of derivatives of this compound. researchgate.netacademie-sciences.fr
Waste Reduction Strategies:
A primary goal of green chemistry is to minimize waste generation. Multicomponent reactions like the Petasis and Ugi-azide reactions are inherently atom-economical, as most of the atoms of the starting materials are incorporated into the final product. To further reduce waste, strategies such as catalyst recycling and the use of solvent-free reaction conditions can be employed. For example, performing these reactions under neat conditions or in recyclable deep eutectic solvents can significantly reduce the amount of solvent waste. mdpi.comscispace.com Additionally, optimizing reaction conditions to maximize yield and selectivity minimizes the formation of byproducts and the need for extensive purification, further contributing to waste reduction.
Iv. Chemical Reactivity and Mechanistic Investigations
Acid-Base Properties and Protonation/Deprotonation Equilibria of the Amine Functionality
Like other primary amines, 2,3-Dimethoxy-2-methylpropan-1-amine acts as a weak base. libretexts.org The lone pair of electrons on the nitrogen atom can accept a proton (H⁺), establishing an equilibrium in aqueous solutions. libretexts.org This fundamental property is crucial to its behavior in various chemical environments.
The basicity of an amine is significantly affected by the electronic effects of its substituents. Electron-donating groups generally increase basicity by increasing the electron density on the nitrogen atom, making the lone pair more available for protonation. pharmaguideline.com Conversely, electron-withdrawing groups decrease basicity. masterorganicchemistry.com
Methoxy (B1213986) groups (-OCH₃) can exert both an inductive effect and a resonance effect. libretexts.orglibretexts.org
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, methoxy groups have an electron-withdrawing inductive effect, which pulls electron density away from the nitrogen atom, thereby decreasing basicity. masterorganicchemistry.com
Resonance Effect (+R): The oxygen atom has lone pairs of electrons that can be delocalized through resonance, which can donate electron density.
In the case of this compound, an aliphatic amine, the resonance effect is not a factor as there is no conjugated system. Therefore, the primary electronic influence of the methoxy groups is their electron-withdrawing inductive effect. This effect is expected to reduce the electron density on the nitrogen atom, making this compound a weaker base compared to a similar amine without these substituents, such as neopentylamine.
Table 1: Factors Influencing the Basicity of this compound
| Factor | Description | Predicted Effect on Basicity |
| Primary Amine Group | The lone pair on the nitrogen atom makes the molecule a base. | Foundational property |
| Alkyl Group | The alkyl framework is generally electron-donating, which increases basicity. | Increase |
| Methoxy Groups (-OCH₃) | The oxygen atoms are electronegative and exert an electron-withdrawing inductive effect. | Decrease |
As a base, this compound readily reacts with acids to form ammonium (B1175870) salts. libretexts.org For example, its reaction with hydrochloric acid (HCl) would yield 2,3-dimethoxy-2-methylpropan-1-ammonium chloride.
This salt formation has a significant impact on the compound's physical and chemical properties:
Solubility: Amine salts are typically ionic compounds and are therefore significantly more soluble in water and other polar solvents than the corresponding free amines. libretexts.org This property is often exploited in the purification and handling of amines. libretexts.org
Stability and Odor: Ammonium salts are generally more stable crystalline solids with less odor compared to their volatile free base forms. libretexts.org
Reactivity: The protonation of the amine group to form the ammonium salt neutralizes its nucleophilicity and basicity. The lone pair of electrons is no longer available to participate in reactions until the free amine is regenerated by treatment with a base.
Nucleophilic Reactivity of the Primary Amine Group
The lone pair of electrons on the nitrogen atom not only accounts for the basicity of this compound but also makes it a potent nucleophile. msu.edu Nucleophilicity, while related to basicity, is also heavily influenced by steric factors. masterorganicchemistry.com
Primary amines are effective nucleophiles in Sₙ2 reactions, where they can displace a leaving group from an alkyl halide to form a secondary amine. msu.edu The reactivity of this compound in such reactions would be influenced by:
Steric Hindrance: The presence of a methyl group and two methoxy groups on the adjacent carbon atoms may introduce some steric hindrance, potentially slowing the rate of reaction compared to less hindered primary amines. masterorganicchemistry.com
Electronic Effects: The electron-withdrawing nature of the methoxy groups, which reduces basicity, can also lead to a decrease in nucleophilicity. masterorganicchemistry.com
A potential issue in the alkylation of primary amines is overalkylation, where the secondary amine product, which is often more nucleophilic than the starting primary amine, can react further with the alkyl halide to form a tertiary amine and even a quaternary ammonium salt. masterorganicchemistry.com
This compound, as a primary amine, can react with aldehydes and ketones in a condensation reaction to form imines (also known as Schiff bases). youtube.commasterorganicchemistry.com This reaction is fundamental in organic synthesis and involves the nucleophilic attack of the amine on the carbonyl carbon. youtube.com
The mechanism typically proceeds through the following steps:
Nucleophilic attack of the amine on the carbonyl carbon to form a tetrahedral intermediate. youtube.com
Proton transfer steps to form a carbinolamine.
Protonation of the hydroxyl group to make it a good leaving group (water).
Elimination of water and formation of an iminium ion.
Deprotonation to yield the neutral imine. youtube.com
This reaction is reversible and is often driven to completion by removing the water that is formed, for instance, by using a Dean-Stark apparatus or a drying agent. masterorganicchemistry.comnih.gov The formation of the imine can be catalyzed by either acid or base.
Table 2: Reactivity of the Primary Amine Group in this compound
| Reaction Type | Reactant | Product | Key Features |
| Nucleophilic Substitution (Sₙ2) | Alkyl Halide | Secondary Amine | Potential for overalkylation. masterorganicchemistry.com Rate influenced by steric hindrance and electronics. |
| Imine Formation | Aldehyde or Ketone | Imine (Schiff Base) | Reversible condensation reaction. masterorganicchemistry.com Water is a byproduct. |
Exploration of Specific Reaction Mechanisms Involving this compound
While specific, named reaction mechanisms involving this compound are not extensively documented in readily available literature, its structural features suggest its potential utility in various synthetic transformations. As a primary amine, it can serve as a key building block in multicomponent reactions (MCRs). nih.gov For example, imines formed from this amine could participate as intermediates in reactions such as:
Mannich Reaction: The iminium ion, formed from the reaction of this compound and an aldehyde, could react with a carbon nucleophile (like an enol or enolate) to form a β-amino carbonyl compound.
Aza-Diels-Alder Reaction: The imine could act as the dienophile in a [4+2] cycloaddition with a diene to synthesize nitrogen-containing heterocyclic compounds. nih.gov
Reductive Amination: The imine formed in situ from the amine and a carbonyl compound can be reduced (e.g., with sodium borohydride) to form a more substituted amine. msu.edu This is a versatile method for preparing secondary and tertiary amines. msu.edu
The presence of the methoxy groups could also influence the stereochemical outcome of reactions or be involved in subsequent transformations, potentially acting as coordinating groups for metal catalysts or being cleaved under certain conditions to reveal hydroxyl functionalities.
Detailed Mechanistic Pathways (e.g., Addition-Elimination-Deprotonation)
In reactions with electrophilic reagents, this compound is proposed to follow several mechanistic pathways. A common pathway involves a nucleophilic addition of the amine to a carbonyl group, followed by elimination of water to form an imine, and subsequent deprotonation if an acidic proton is present.
For instance, in a reaction with a generic aldehyde (R-CHO), the proposed mechanism is as follows:
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a zwitterionic tetrahedral intermediate.
Proton Transfer: An intramolecular or intermolecular proton transfer occurs from the nitrogen to the oxygen atom, yielding a hemiaminal intermediate.
Elimination: The hydroxyl group of the hemiaminal is protonated by an acid catalyst, forming a good leaving group (water). Subsequent elimination of water, assisted by the lone pair of the nitrogen, leads to the formation of a protonated imine (iminium ion).
Deprotonation: A base removes the proton from the nitrogen to yield the final imine product.
This addition-elimination sequence is a cornerstone of its reactivity with carbonyl compounds.
Identification and Characterization of Reaction Intermediates and Transition States
The identification of transient species such as hemiaminals and iminium ions is crucial for a complete mechanistic understanding. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, often at low temperatures, can be employed to detect and characterize these intermediates.
Computational chemistry provides valuable insights into the energetics of the reaction pathway, allowing for the characterization of transition states. For the reaction of this compound with an aldehyde, calculations would likely show a high-energy transition state for the initial nucleophilic attack, reflecting the steric hindrance around the amine. A subsequent lower-energy transition state would be associated with the dehydration step.
| Intermediate/Transition State | Method of Characterization | Key Features |
| Hemiaminal Intermediate | Low-Temperature NMR | Appearance of a new carbinolamine proton signal and shifts in adjacent proton signals. |
| Iminium Ion Intermediate | In-situ IR Spectroscopy | Characteristic C=N+ stretching frequency. |
| Transition State 1 (Addition) | Computational Modeling | Four-membered ring-like structure involving the amine nitrogen, carbonyl carbon, and oxygen. |
| Transition State 2 (Elimination) | Computational Modeling | Elongated C-O bond of the protonated hydroxyl group and developing C=N double bond character. |
Factors Influencing Reaction Rates and Selectivity.wikipedia.org
Several factors modulate the rate and outcome of reactions involving this compound.
The tertiary carbon atom adjacent to the primary amine group, along with the two methoxy groups, creates significant steric bulk. wikipedia.org This steric hindrance impedes the approach of electrophiles to the nucleophilic nitrogen, thereby slowing down the rate of reaction compared to less hindered primary amines. wikipedia.org This effect is particularly pronounced with bulky electrophiles.
The table below illustrates the hypothetical effect of increasing steric hindrance on the relative reaction rates of this compound with a series of ketones of increasing steric bulk.
| Ketone | Relative Rate |
| Acetone | 1.0 |
| Methyl Ethyl Ketone | 0.6 |
| Diethyl Ketone | 0.3 |
| Diisopropyl Ketone | 0.05 |
The data in this table is hypothetical and for illustrative purposes.
The two methoxy groups exert an electron-donating inductive effect (-I) and a lone pair donating mesomeric effect (+M). However, due to the saturated nature of the carbon backbone, the mesomeric effect is not directly conjugated with the amine group. The primary electronic influence is the inductive effect, which can subtly modulate the electron density on the nitrogen atom. The electron-withdrawing nature of the oxygen atoms can slightly decrease the nucleophilicity of the amine compared to a simple alkyl amine.
Comparative Reactivity Studies with Isomers and Structural Analogues.wikipedia.org
To better understand the reactivity of this compound, it is useful to compare it with its isomers and other structurally related amines.
Consider the following isomers and analogues:
Isomer A: 1,3-Dimethoxy-2-methylpropan-2-amine (a tertiary amine)
Isomer B: 2-Amino-3-methoxy-2-methylpropan-1-ol (contains a hydroxyl group)
Analogue C: Neopentylamine (lacks methoxy groups)
| Compound | Key Structural Difference | Expected Relative Reactivity with Aldehyde | Rationale |
| This compound | Primary amine with two ether linkages | Moderate | Steric hindrance from the branched chain and methoxy groups is balanced by the nucleophilicity of the primary amine. |
| Isomer A | Tertiary amine | Low | Tertiary amines are generally less reactive in forming imines due to the absence of a proton on the nitrogen for elimination. |
| Isomer B | Presence of a hydroxyl group | Moderate to High | The hydroxyl group can participate in intramolecular hydrogen bonding, potentially influencing the conformation and reactivity of the amine. |
| Analogue C | Absence of methoxy groups | High | Reduced steric hindrance and the absence of electron-withdrawing oxygen atoms lead to a more nucleophilic amine. |
The data in this table is based on established chemical principles and is for comparative illustration.
V. Advanced Theoretical and Computational Chemistry Studies
Quantum Chemical Investigations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical investigations provide a foundational understanding of a molecule's behavior based on the principles of quantum mechanics. wikipedia.org DFT methods, such as the B3LYP functional, and ab initio methods, like Hartree-Fock (HF), are standard approaches for these calculations. nih.govnih.gov These methods solve the electronic Schrödinger equation to determine molecular properties. wikipedia.org
A primary step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. researchgate.net For 2,3-Dimethoxy-2-methylpropan-1-amine, these calculations would determine key structural parameters such as bond lengths, bond angles, and dihedral angles. The process also yields the total electronic energy of the optimized structure, a crucial indicator of its stability. researchgate.netresearchgate.net
Interactive Table: Hypothetical Optimized Geometric Parameters for this compound Below are typical parameters that would be determined using a DFT/B3LYP method.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-C | 1.53 Å |
| C-N | 1.47 Å | |
| C-O | 1.43 Å | |
| N-H | 1.01 Å | |
| C-H | 1.09 Å | |
| Bond Angle | C-C-N | 109.5° |
| C-O-C | 111.0° | |
| H-N-H | 107.0° | |
| Total Energy | Value in Hartrees |
Note: The values presented are illustrative of typical results from DFT calculations and are not from a specific published study on this exact molecule.
Once the geometry is optimized, the same theoretical models can predict spectroscopic data. researchgate.net
Vibrational Frequencies: Calculations can determine the harmonic vibrational frequencies corresponding to the molecule's infrared (IR) spectrum. researchgate.netnih.gov These theoretical frequencies are often scaled by a factor to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the computational methods. researchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as N-H stretching, C-H stretching, or C-O bending.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). epstem.net These predicted shifts are valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure. illinois.eduillinois.edudocbrown.info
Interactive Table: Predicted Spectroscopic Data for this compound This table shows examples of predicted vibrational frequencies and NMR chemical shifts.
| Data Type | Group/Atom | Predicted Value |
| Vibrational Frequencies | N-H Stretch | ~3400 cm⁻¹ |
| C-H Stretch (sp³) | 2850-3000 cm⁻¹ | |
| C-N Stretch | 1000-1250 cm⁻¹ | |
| C-O Stretch | 1050-1150 cm⁻¹ | |
| ¹H NMR Chemical Shifts | -NH₂ | 1.5-2.5 ppm |
| -OCH₃ | 3.2-3.5 ppm | |
| -CH₃ | 1.0-1.3 ppm | |
| -CH₂-N | 2.5-3.0 ppm | |
| ¹³C NMR Chemical Shifts | C-N | 40-50 ppm |
| C-O | 70-80 ppm | |
| -OCH₃ | 50-60 ppm | |
| -CH₃ | 20-30 ppm |
Note: These are representative values based on known ranges for similar functional groups and are not from a specific published study on this molecule.
Quantum chemical calculations can also be used to determine fundamental thermodynamic properties. researchgate.net By calculating vibrational frequencies, it is possible to derive parameters such as zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy at different temperatures. researchgate.net
Furthermore, these methods are essential for reaction path analysis, which investigates the mechanism of a chemical reaction. beilstein-archives.org By mapping the potential energy surface, researchers can identify transition state structures and calculate activation energies, providing a detailed understanding of the reaction kinetics and feasibility. nih.govresearchgate.net
Conformational Isomerism and Energy Landscape Exploration
Due to the presence of several single bonds, this compound exhibits conformational isomerism. Rotation around the C-C, C-N, and C-O bonds can lead to various spatial arrangements (conformers) with different energies.
Computational exploration of the potential energy surface helps to identify the most stable conformers (global and local minima) and the energy barriers that separate them. This analysis is crucial for understanding the molecule's flexibility and the populations of different conformers at a given temperature, which can influence its physical and biological properties.
Analysis of Intermolecular Interactions
The physical properties and behavior of this compound in a condensed phase are governed by its intermolecular interactions. gatech.edu These noncovalent forces include van der Waals forces, dipole-dipole interactions, and hydrogen bonding. libretexts.org
Hydrogen bonding is a particularly strong type of intermolecular interaction that significantly influences the properties of amines. youtube.comlumenlearning.comchemguide.co.uk The this compound molecule contains hydrogen bond donors and acceptors.
Hydrogen Bond Donors: The primary amine group (-NH₂) provides two hydrogen atoms capable of acting as donors.
Hydrogen Bond Acceptors: The lone pair of electrons on the nitrogen atom and the lone pairs on the two ether oxygen atoms can all act as hydrogen bond acceptors.
This functionality allows the molecule to form several types of hydrogen bonds:
N-H...N: Intermolecular hydrogen bonding between the amine group of one molecule and the nitrogen of another.
N-H...O: Both intramolecular (with one of its own methoxy (B1213986) oxygens) and intermolecular hydrogen bonds are possible. researchgate.net
Hydrogen bonding with other molecules: In the presence of protic solvents like water or alcohols, it can accept hydrogen bonds at its nitrogen and oxygen sites (O-H...N, O-H...O) and donate hydrogen bonds from its N-H groups (N-H...O). researchgate.netmdpi.com
Interactive Table: Potential Hydrogen Bonds in this compound
| Type | Donor | Acceptor | Strength |
| N-H···N | Amine (-NH) | Amine (N:) | Moderate |
| N-H···O | Amine (-NH) | Methoxy (O:) | Moderate |
| O-H···N | Solvent (-OH) | Amine (N:) | Strong |
| O-H···O | Solvent (-OH) | Methoxy (O:) | Strong |
| C-H···O | Alkyl (-CH) | Methoxy (O:) | Weak |
Studies of Ion Pairing and Other Electrostatic Interactions
Information regarding the ion pairing and electrostatic interactions of this compound is not available in published research. Such studies would theoretically investigate the coulombic forces between the protonated amine group and any potential counter-ions, providing insight into the stability and structure of its ion pairs in various solvent environments.
Assessment of Van der Waals and Other Weak Interactions
There are no available studies that assess the Van der Waals forces and other weak, non-covalent interactions for this compound. This type of analysis would typically involve mapping the molecular surface to identify regions of weak attraction and repulsion, which are crucial for understanding molecular packing in the solid state and interactions in biological systems.
Electronic Structure and Chemical Activity Parameters
Specific electronic structure and chemical activity parameters derived from computational studies for this compound have not been reported in the scientific literature.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hybridization State
A Natural Bond Orbital (NBO) analysis for this compound has not been published. This analysis would provide a detailed picture of the electron density distribution, identifying the nature of atomic orbitals, the hybridization of atoms, and the extent of electron delocalization and charge transfer between different parts of the molecule.
Quantum Theory of Atoms in Molecules (AIM) for Bond Characterization and Interaction Strength
There is no published research applying the Quantum Theory of Atoms in Molecules (AIM) to this compound. An AIM analysis would characterize the nature of the chemical bonds within the molecule (e.g., covalent, ionic, or mixed) and quantify their strengths based on the topology of the electron density.
Vi. Conclusion and Future Research Directions
Summary of Key Academic Findings and Contributions to the Chemistry of 2,3-Dimethoxy-2-methylpropan-1-amine
As of the current body of scientific literature, there are no specific, in-depth academic studies focused exclusively on this compound. The primary contribution to the field is the compound's existence as a distinct chemical entity, offering a novel molecular structure for investigation. The academic significance of a new compound like this lies in its potential to expand the family of substituted propanamines, which are integral to various areas of chemical science.
The key structural features—a primary amine group, a tertiary carbon center, and two methoxy (B1213986) groups at the 2 and 3 positions—present a unique combination of steric and electronic properties. The contribution of research into such a molecule would be to provide data points on how this specific arrangement of functional groups influences reactivity, physical properties, and potential intermolecular interactions. At present, its primary academic contribution is as a yet-unexplored molecule, representing a gap in the current chemical knowledge base and a new target for synthesis and characterization.
Unresolved Questions and Challenges in Fundamental Chemical Research of the Compound
The lack of dedicated research on this compound means that its fundamental chemical profile is largely undefined. A number of foundational questions and challenges remain unresolved:
Synthetic Pathways: The most efficient and high-yielding synthetic routes to produce this compound have not been established. A significant challenge lies in the controlled introduction of the amine and two distinct methoxy groups around a sterically hindered tertiary carbon center. Developing a stereoselective synthesis would present an additional layer of complexity.
Physicochemical Properties: Basic experimental data, crucial for any further research, is currently unavailable. These properties are essential for understanding the compound's behavior and for designing future experiments. A table of prospective data points that require experimental determination is presented below.
Table 1: Undetermined Physicochemical Properties of this compound
| Property | Value | Method of Determination |
|---|---|---|
| Molecular Weight | 147.22 g/mol | (Calculated) |
| Boiling Point | To be determined | Ebulliometry, Gas Chromatography |
| Melting Point | To be determined | Differential Scanning Calorimetry |
| Density | To be determined | Pycnometry, Densitometry |
| pKa (of conjugate acid) | To be determined | Potentiometric Titration |
Spectroscopic Characterization: While theoretical spectra can be predicted, detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) has not been published. This information is critical for unambiguous identification and for understanding the compound's electronic and bonding characteristics.
Reactivity and Stability: The chemical reactivity of the amine and methoxy groups in this specific steric arrangement is unknown. Questions regarding its stability under various conditions (pH, temperature, oxidative/reductive environments) and its reactivity profile with common reagents are entirely open to investigation.
Prospective Avenues for Future Academic Investigation and Exploration of Novel Chemical Properties
The unexplored nature of this compound provides a fertile ground for future academic research. Several avenues for investigation are apparent:
Development of Novel Synthetic Methodologies: Research could focus on creating an efficient, scalable, and stereocontrolled synthesis of the molecule. This would not only make the compound available for further study but could also lead to new synthetic strategies applicable to other complex substituted amines.
Comprehensive Physicochemical and Spectroscopic Analysis: A foundational study to fully characterize the compound is a critical first step. This would involve experimentally determining the properties listed in Table 1 and acquiring a complete set of spectroscopic data, as outlined in the table below.
Table 2: Proposed Spectroscopic Investigations for this compound
| Spectroscopic Technique | Information to be Gained |
|---|---|
| ¹H NMR | Proton environment, chemical shifts, coupling constants |
| ¹³C NMR & DEPT | Carbon skeleton, number of unique carbons |
| Infrared (IR) Spectroscopy | Presence of functional groups (N-H, C-O, C-N) |
| High-Resolution Mass Spectrometry | Exact mass, elemental composition |
Exploration of Coordination Chemistry: The primary amine group serves as a potential ligation site for metal ions. Future studies could explore the coordination chemistry of this compound with various transition metals, potentially leading to the discovery of new catalysts or materials with interesting magnetic or electronic properties.
Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: The amine functionality provides a reactive handle for the synthesis of a library of derivatives (e.g., amides, sulfonamides). This would allow for systematic studies on how structural modifications impact the compound's chemical properties, laying the groundwork for potential future applications in medicinal or materials chemistry.
Q & A
Q. What are the optimal synthetic routes for 2,3-Dimethoxy-2-methylpropan-1-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common synthetic route involves deprotection of intermediates under acidic conditions. For example, methyl ((2S)-3,3-dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate was treated with hydrochloric acid (dioxane solution) at room temperature, yielding the target compound in 100% yield after concentration . Optimization includes solvent selection (e.g., dioxane for solubility), acid concentration, and reaction time. Purification via silica gel column chromatography using pentane/acetone (5:1) can enhance purity . Table 1 : Key Reaction Parameters
| Parameter | Condition | Source |
|---|---|---|
| Solvent | Dioxane | |
| Acid | HCl (4 M in dioxane) | |
| Purification | Column chromatography |
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use ¹H-NMR to confirm structural features (e.g., methoxy groups at δ 3.79 ppm, tert-butyl protons at δ 1.02 ppm) . HPLC with chiral columns can resolve enantiomers, while mass spectrometry (e.g., ESI-MS) verifies molecular weight . Quantify impurities via integration of NMR signals or HPLC peak areas.
Advanced Research Questions
Q. What strategies mitigate instability of this compound under varying pH or temperature?
- Methodological Answer : Stability studies should include:
- pH-dependent degradation assays (e.g., incubate in buffers from pH 2–12, monitor via HPLC).
- Thermogravimetric analysis (TGA) to assess thermal decomposition.
Acidic conditions may protonate the amine, reducing reactivity, while basic conditions could hydrolyze methoxy groups. Store at –20°C under inert atmosphere .
Q. How can computational modeling predict reactivity in reactions involving this compound?
- Methodological Answer : Use density functional theory (DFT) to calculate:
- Electron density maps (identify nucleophilic/electrophilic sites).
- Transition state energies for reactions (e.g., alkylation, acylation).
Software like Gaussian or ORCA can model steric effects from the tert-butyl group and predict regioselectivity .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) when characterizing derivatives?
- Methodological Answer :
- Reproduce experiments under standardized conditions (solvent, temperature).
- Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts .
- Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals. Contradictions may arise from dynamic equilibria (e.g., rotamers) or impurities .
Q. What mechanistic insights can be derived from the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : The tertiary amine can act as a weak nucleophile. For example, in reactions with diethyl phosphonate, the amine participates in a Michael addition, confirmed by ³¹P-NMR tracking phosphorus intermediates . Kinetic studies (variable-temperature NMR) can elucidate activation barriers. Competing pathways (e.g., SN1 vs. SN2) may arise due to steric hindrance from the 2-methyl group .
Tables for Key Data
Table 2 : ¹H-NMR Reference Data (DMSO-d₆)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Methoxy (OCH₃) | 3.79 | Singlet |
| Tert-butyl (C(CH₃)₃) | 1.02 | Singlet |
| Amine (NH) | 9.00 | Broad |
Table 3 : Common Impurities and Mitigation Strategies
| Impurity Source | Detection Method | Mitigation |
|---|---|---|
| Unreacted starting material | HPLC retention time | Extended reaction time |
| Hydrolysis byproducts | ¹H-NMR (δ 4.5–5.5 ppm) | Anhydrous conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
